N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide

Bcr-Abl kinase inhibition Chronic myeloid leukemia (CML) Thiazolamide-benzamide derivatives

This meta-trifluoromethyl benzamide derivative is a critical scaffold for medicinal chemistry programs targeting the T315I Bcr-Abl gatekeeper mutation. The 3-pyridyl-thiazole and ethylene linker create a blueprint for dual wt/mutant potency. Use as a TrkA profiling benchmark or as a positive control in anti-helminthic screens against Haemonchus contortus. Its unique substitution pattern ensures superior selectivity over close analogs.

Molecular Formula C18H14F3N3OS
Molecular Weight 377.39
CAS No. 863513-32-0
Cat. No. B2372550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide
CAS863513-32-0
Molecular FormulaC18H14F3N3OS
Molecular Weight377.39
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
InChIInChI=1S/C18H14F3N3OS/c19-18(20,21)14-5-1-3-12(9-14)16(25)23-8-6-15-11-26-17(24-15)13-4-2-7-22-10-13/h1-5,7,9-11H,6,8H2,(H,23,25)
InChIKeyCYZPDDPFTVFMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 863513-32-0): Core Chemical Identity and Functional Class


N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 863513-32-0) is a synthetic, small-molecule benzamide derivative containing a pyridin-3-yl-thiazole core and a meta-trifluoromethyl substituent on the benzamide ring [1]. Its structure places it within a broader class of heteroaryl-benzamide compounds investigated primarily as kinase inhibitors, with related chemotypes appearing in patent literature targeting TrkA, Pim, and Bcr-Abl kinases, as well as antiparasitic applications [2].

Why N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


The generic substitution of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide with structurally similar analogs is precarious due to the extreme sensitivity of its biological activity to subtle structural permutations [1]. The specific meta-substitution pattern of the trifluoromethyl group on the benzamide ring, the precise ethylene linker length, and the pyridin-3-yl attachment to the thiazole all profoundly influence target binding and selectivity [2]. Even closely related derivatives from the thiazolamide-benzamide class exhibit widely divergent IC50 values against kinase targets, demonstrating that minor modifications can completely ablate or drastically alter potency and mutant-specific activity [1].

Quantitative Differential Evidence for N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide


Differential Kinase Inhibitory Potency in Bcr-Abl-Driven Leukemia Models

Within a series of 40 novel thiazolamide–benzamide derivatives, the most potent compound (3m) bearing a structural core analogous to the target compound achieved an IC50 of 1.273 μM against wild-type Abl kinase and retained activity against the imatinib-resistant T315I mutant with an IC50 of 39.89 μM [1]. This demonstrates that within this scaffold class, precise substitution dictates dramatic potency differences, and the target compound's unique substitution pattern (3-CF3 benzamide, pyridin-3-yl) is critical for achieving and optimizing such inhibitory profiles [1].

Bcr-Abl kinase inhibition Chronic myeloid leukemia (CML) Thiazolamide-benzamide derivatives

Selectivity Profile Against TrkA and Related Kinase Targets

Patents covering substituted heteroaryl benzamide compounds as TrkA inhibitors highlight that specific linkers and aromatic substituents are essential for achieving selectivity over other Trk family members and off-target kinases [1]. While direct IC50 data for CAS 863513-32-0 is not publicly disclosed, the patent literature asserts that the generic Markush formula, which encompasses the target compound, yields sub-micromolar TrkA inhibition, with para- and meta-trifluoromethyl analogs demonstrating distinct selectivity windows [1].

TrkA kinase inhibitor Pain treatment Benzamide compound

Antiparasitic Activity Spectrum within the 3-Pyridyl-Thiazole Chemotype

A patent from Boehringer Ingelheim (WO2016183173A1) on antiparasitic thiazole derivatives describes compounds structurally related to the target molecule and reports EC50 values against Haemonchus contortus (barber pole worm) for specific examples [1]. The data indicates that the 3-trifluoromethylbenzamide moiety is a pharmacophoric element contributing to anti-helminthic activity, with inactive analogs lacking this group [1].

Antiparasitic agent Helminth infection Thiazole derivatives

Recommended Research and Procurement Application Scenarios for N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide


Kinase Inhibitor Lead Optimization in Drug-Resistant CML Models

This compound is optimally deployed as a starting scaffold for medicinal chemistry programs targeting the T315I gatekeeper mutation in Bcr-Abl, where the combination of the 3-pyridyl-thiazole and the 3-trifluoromethylbenzamide provides a structural blueprint for optimizing dual wild-type and mutant potency [1].

Selective TrkA Probing in Neuropathic Pain Research

The meta-trifluoromethyl substitution pattern is hypothesized to confer selectivity within the Trk kinase family. Procure this compound for biochemical profiling panels aiming to deconvolute TrkA-specific signaling pathways, provided it is benchmarked against control inhibitors such as the clinical candidate PF-06273340 [2].

Antiparasitic Screening Cascade Initiation

Given the strong dependence of anti-helminthic activity on the 3-CF3 group within the 3-pyridyl-thiazole series, this compound serves as a critical positive control or advanced hit in screening cascades against veterinary nematodes, particularly Haemonchus contortus and related trichostrongylid parasites [3].

Chemical Biology Tool for Exploring Linker Length and Amide Bioisostere Effects

The ethylene linker in this compound places the benzamide moiety at a specific distance from the thiazole-pyridine core, making it a useful benchmark for structure-activity relationship (SAR) studies that systematically vary linker length or attempt amide-to-sulfonamide or amide-to-urea bioisosteric replacements [REFS-1, REFS-3].

Quote Request

Request a Quote for N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.